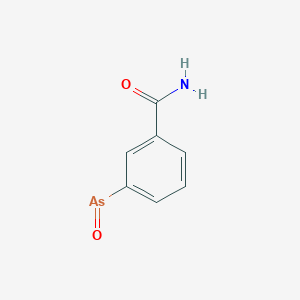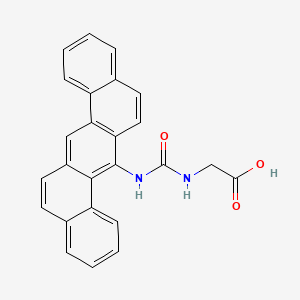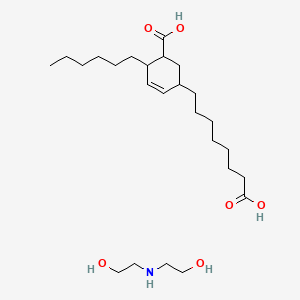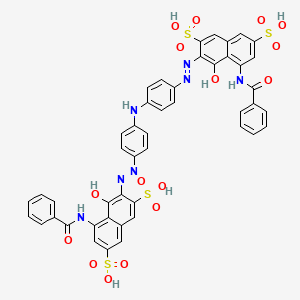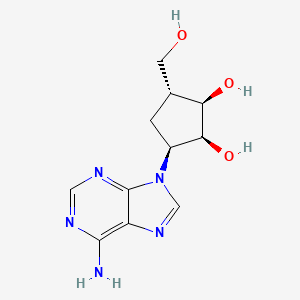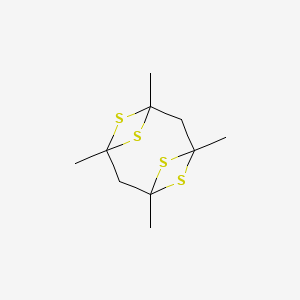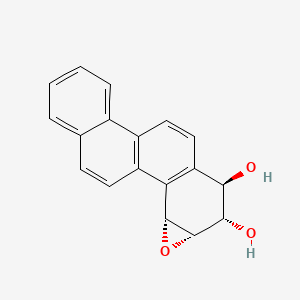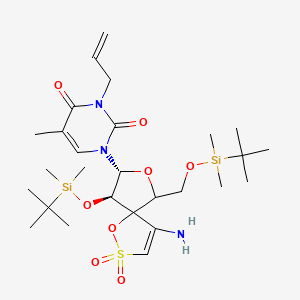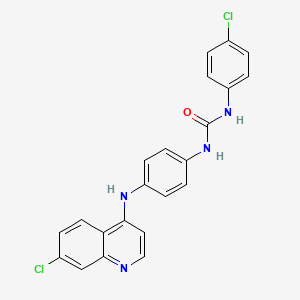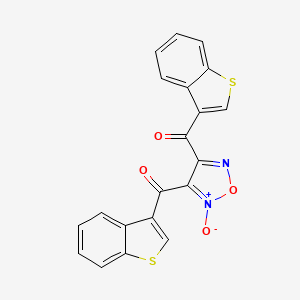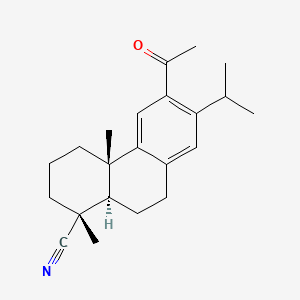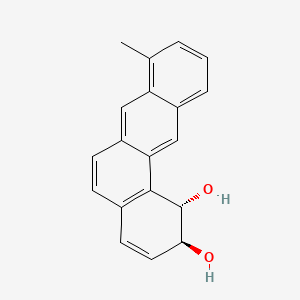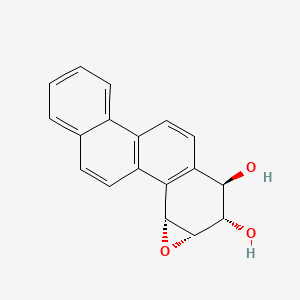
Chrysenediol, 3,4-epoxy-1,2,3,4-tetrahydro-, (+)-(E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/GC2060000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides general industrial hygiene information for hundreds of chemicals and substance groupings found in workplaces . The compound is recognized for its significance in occupational safety and health.
Métodos De Preparación
The preparation methods for NIOSH/GC2060000 involve various synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) includes a collection of sampling and analytical methods for workplace exposure monitoring . These methods are developed or adapted by NIOSH or its partners and evaluated according to established protocols and performance criteria . Industrial production methods may involve the use of specific reagents and conditions tailored to the compound’s properties.
Análisis De Reacciones Químicas
NIOSH/GC2060000 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are detailed in the NIOSH Pocket Guide to Chemical Hazards . The major products formed from these reactions depend on the specific reagents and conditions employed. The NIOSH Chemical Directory provides a centralized resource for guided access to significant research documents related to chemical management .
Aplicaciones Científicas De Investigación
NIOSH/GC2060000 has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. NIOSH funds various types of research grants to support the identification and investigation of hazardous working conditions and associated occupational diseases and injuries . The compound is also involved in the development of new protective equipment and engineering control technology to reduce work-related illnesses and injuries .
Mecanismo De Acción
The mechanism of action of NIOSH/GC2060000 involves its interaction with molecular targets and pathways. The compound exerts its effects through specific biochemical interactions, which are detailed in the NIOSH Occupational Exposure Banding Process for Chemical Risk . This process uses qualitative and quantitative hazard information to identify potential exposure ranges or categories .
Comparación Con Compuestos Similares
NIOSH/GC2060000 can be compared with other similar compounds listed in the NIOSH Pocket Guide to Chemical Hazards. These compounds include volatile organic compounds and other substance groupings found in the work environment . The uniqueness of NIOSH/GC2060000 lies in its specific properties and applications in occupational safety and health.
Conclusion
NIOSH/GC2060000 is a significant compound in the field of occupational safety and health. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance in ensuring workplace safety and health.
Propiedades
Número CAS |
77123-23-0 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
(3R,5S,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1 |
Clave InChI |
KPTYXJLOWLVCMU-XDNAFOTISA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


